3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine
Description
Table 1: Bond Lengths and Angles in Pyrazolo[1,5-a]pyrimidine Derivatives
Crystallographic data for 3-bromo-6-phenyl derivatives specifically show:
- Planar conformation : Maximum deviation of 0.019 Å from mean plane in fused rings.
- Intermolecular interactions : Halogen bonding between Br and adjacent N atoms (3.12–3.25 Å).
Tautomeric Equilibrium Studies in Solution Phase
The pyrazolo[1,5-a]pyrimidine system exhibits three plausible tautomeric forms (Figure 2). Experimental studies using UV-Vis and NMR spectroscopy demonstrate:
Key findings:
- Dominant tautomer : The 7-keto tautomer predominates in polar solvents (water:DMSO = 95:5), evidenced by:
- Solvent-dependent equilibrium : In non-polar solvents (dioxane), the enol tautomer becomes prevalent (λmax = 264 nm).
- Substituent effects :
Substituent Electronic Effects on Aromatic System
The bromine and phenyl substituents significantly modulate electronic properties:
Table 2: Substituent Effects on Electronic Parameters
| Parameter | Bromine (C3) | Phenyl (C6) |
|---|---|---|
| Hammett σpara | +0.86 (strong EWG) | -0.01 (weak EDG) |
| HOMO-LUMO gap | ↓ by 0.35 eV | ↓ by 0.18 eV |
| $$^{1}\text{H}$$ NMR shift (C5–H) | Δδ +0.45 ppm | Δδ -0.12 ppm |
| Aromaticity index (NICS) | +1.2 (deshielding) | -0.8 (shielding) |
Mechanistic impacts :
- Bromine : Withdraws electron density via inductive effects, increasing electrophilicity at C5 and C7 positions.
- Phenyl group : Delocalizes π-electrons through conjugation, enhancing stability against electrophilic attack at C2.
- Charge distribution : Natural Population Analysis (NPA) shows:
- C3: +0.32 e (due to Br)
- C6: -0.15 e (due to phenyl conjugation).
Properties
IUPAC Name |
3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYADATKVZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857308 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-87-8 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 3-bromo derivatives, has shown promising anticancer properties. Research indicates that these compounds can inhibit specific kinases associated with cancer progression. For instance, 3-bromo-6-phenylpyrazolo[1,5-A]pyrimidine has been studied for its ability to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in cancer cell signaling and endocytosis processes. Inhibiting AAK1 may lead to reduced tumor growth and improved therapeutic outcomes in various cancers, including breast and lung cancer .
2. Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly in the context of neurological disorders. The inhibition of AAK1 has implications for treating diseases such as Alzheimer's and Parkinson's disease. By modulating the activity of this kinase, researchers aim to develop new treatments that could alleviate symptoms or slow disease progression .
3. Antimicrobial Properties
Recent studies have suggested that pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This opens avenues for developing new antibiotics based on this scaffold .
Material Science
1. Fluorescent Probes
Compounds like this compound are being explored as fluorescent probes due to their photophysical properties. These derivatives can be utilized in bioimaging applications, allowing for the visualization of cellular processes in real-time. Their ability to act as lipid droplet biomarkers in cancer cells exemplifies their versatility in biological imaging .
2. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use in OLED technology. Their ability to emit light when subjected to an electric current can lead to advancements in display technologies and energy-efficient lighting solutions .
Case Study 1: Anticancer Mechanism
A study investigated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability at low micromolar concentrations by inducing apoptosis through AAK1 inhibition. This suggests a pathway for developing targeted therapies against breast cancer.
Case Study 2: Fluorescent Imaging
In another study, researchers utilized pyrazolo[1,5-a]pyrimidines as fluorescent markers to track lipid droplets within HeLa cells. The results indicated that these compounds could effectively differentiate between cancerous and normal cells based on their fluorescence intensity, highlighting their potential in diagnostic applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibition of AAK1; potential treatment for breast and lung cancers |
| Enzyme Inhibition | Targeting AAK1 for neurological disorders like Alzheimer's and Parkinson's disease |
| Antimicrobial Properties | Disruption of bacterial cell wall synthesis; potential new antibiotics |
| Fluorescent Probes | Used in bioimaging; effective lipid droplet biomarkers |
| OLED Technology | Potential use in organic light-emitting diodes due to favorable electronic properties |
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of kinases, which are involved in cell signaling and regulation . The binding of the compound to these targets can lead to the modulation of cellular processes, such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant biological activity depending on substituent patterns. Below is a comparative analysis of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine with key analogs:
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic Considerations
- Reactivity: The bromine at C-3 allows facile derivatization, whereas cyano or trifluoromethyl groups require more specialized synthetic routes .
Key Research Findings
- Structure-Activity Relationship (SAR) : Modifications at C-3 and C-6 significantly influence kinase inhibition. Bromine at C-3 enables diversification, while phenyl at C-6 enhances hydrophobic interactions in binding pockets .
- Synthetic Versatility : The scaffold’s adaptability is demonstrated by libraries of 3,5-disubstituted derivatives synthesized via SNAr and cross-coupling reactions .
Biological Activity
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Notably, this compound has shown significant inhibitory effects on Pim-1 kinase, a serine/threonine kinase implicated in various cancers. Inhibition of Pim-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Inhibition of Kinases
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their kinase inhibition properties. The lead compound demonstrated potent inhibition against Pim-1 and Flt-3 kinases, with IC50 values in the nanomolar range. The selectivity profile indicated that the compound exhibited over 95% inhibition at 1 μM concentration for Pim-1 and TRKC, while maintaining a favorable safety profile by not significantly inhibiting hERG channels at concentrations up to 30 μM .
| Compound | Target Kinase | IC50 (μM) | Selectivity Score S(50) |
|---|---|---|---|
| 11b | Pim-1 | <0.001 | 0.14 |
| 11b | Flt-3 | 0.03 | |
| 11b | TRKC | 0.04 |
Cellular Activity
The cellular potency of the compound was assessed through various assays. In a clonogenic survival assay, compound 11b inhibited colony formation in cancer cell lines at submicromolar concentrations, confirming its potential as an effective anticancer agent . Additionally, it was observed that the compound suppressed BAD protein phosphorylation, indicating a mechanism related to apoptosis induction.
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 and HCT116 showed that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity. For instance, some analogs demonstrated dual inhibitory effects on both EGFR and VGFR2 receptors with IC50 values ranging from 0.3 to 24 µM. Among these compounds, one derivative (5i) was particularly effective in inhibiting tumor growth and inducing apoptosis in MCF-7 cells .
Optical Applications
Interestingly, some pyrazolo[1,5-a]pyrimidines have also been identified as potential fluorescent markers for cellular imaging applications. These compounds exhibited favorable photophysical properties alongside their biological activities, suggesting versatility in their applications beyond oncology .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine be optimized for yield and purity?
- Methodological Answer : Synthesis optimization typically involves selecting regioselective bromination strategies. For example, Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at position 6, while electrophilic bromination at position 3 requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) . Purification via column chromatography or recrystallization (e.g., using ethanol/dichloromethane mixtures) is critical to isolate the product in ≥98% purity, as validated by HPLC .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish between pyrazole and pyrimidine protons. For instance, pyrimidine protons typically resonate downfield (δ 8.5–9.0 ppm), while phenyl groups appear as multiplet signals (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with the bromine isotope pattern (M+2 peak) serving as a diagnostic marker .
- IR Spectroscopy : Identify characteristic C-Br stretching vibrations near 550–600 cm⁻¹ .
Q. How can researchers validate the biological activity of this compound in kinase inhibition assays?
- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Ensure compound solubility in DMSO (<0.1% final concentration to avoid cytotoxicity) and validate activity in cell-based models (e.g., cancer cell lines). Purity must exceed 95% (HPLC) to minimize off-target effects .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-A]pyrimidine core be addressed?
- Methodological Answer : Regioselectivity at position 7 can be controlled using directing groups or computational prediction. For example, silylformamidine intermediates enable selective amination at position 7, as demonstrated in the synthesis of methyl 3-bromo-7-substituted derivatives . Density Functional Theory (DFT) calculations can predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. What strategies resolve contradictions between predicted and observed biological activity data?
- Methodological Answer :
- Structural Confirmation : Re-analyze compound purity (HPLC) and crystallize for X-ray diffraction to rule out polymorphism or solvate formation .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinome-wide selectivity panels) to identify unintended interactions .
- Metabolite Analysis : Perform LC-MS to detect degradation products that may interfere with assays .
Q. How can computational methods streamline the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., kinases) and optimize LogP values for improved membrane permeability .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity. For instance, introducing electron-withdrawing groups (e.g., -CF₃) can reduce CYP450-mediated metabolism .
Q. What experimental approaches mitigate competing reaction pathways during halogenation or cross-coupling?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–25°C) suppress side reactions during bromination .
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to optimize coupling efficiency .
- In Situ Monitoring : Use TLC or ReactIR to track reaction progress and adjust conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
